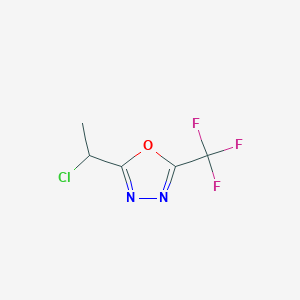

2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1-chloroethyl group at position 2 and a trifluoromethyl group at position 3. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the chloroethyl substituent may influence reactivity and interaction with biological targets . This compound’s structural features make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O/c1-2(6)3-10-11-4(12-3)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSULFVXKZINGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

This method is the most documented and reliable for preparing the target compound:

- Starting material: 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

- Reagents: Phosphorus oxychloride (POCl3) as a cyclodehydrating agent

- Solvent: 1,2-Dichloroethane

-

- The hydrazine derivative is dissolved in 1,2-dichloroethane.

- POCl3 is added under stirring at room temperature.

- The mixture is heated to 80–85 °C and maintained for 20–24 hours.

- After completion, the reaction is cooled below 10 °C, and water is added dropwise.

- The organic layer is separated and washed with sodium bicarbonate solution until neutral.

- The organic phase is concentrated to yield the product as an oily substance.

-

- Yield: Approximately 90.2%

- Purity: About 97.3% by analysis

This procedure is described in patent CN112480021 and provides a robust, high-yielding route to the compound.

| Step | Details |

|---|---|

| Starting material | 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (40.8 g) |

| Reagent | Phosphorus oxychloride (61.32 g) |

| Solvent | 1,2-Dichloroethane (200 mL) |

| Temperature | 80–85 °C for 20–24 hours |

| Workup | Water addition, extraction, bicarbonate wash |

| Yield | 90.2% |

| Purity | 97.3% |

Cyclization via Acylhydrazide Intermediates and Chlorinating Agents

- The cyclization of acylhydrazides bearing trifluoromethyl groups can be promoted by chlorinating agents such as phosphorus oxychloride or trichlorophosphate in organic solvents like acetonitrile or dichloroethane at reflux or elevated temperatures.

- This method is supported by related oxadiazole syntheses where chloromethyl derivatives are formed by chlorination of methyl precursors followed by ring closure.

Alternative Oxidative Cyclization Methods

- Oxidative cyclization using reagents like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) in the presence of bases (e.g., DBU) can provide 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions with short reaction times.

- These methods are generally applied to acylhydrazone precursors and may be adapted for trifluoromethyl-substituted oxadiazoles, although specific examples for the 2-(1-chloroethyl) substituent are less common.

Mechanistic Insights and Reaction Considerations

- The key step in the preparation is the cyclodehydration of hydrazide precursors to form the 1,3,4-oxadiazole ring, facilitated by dehydrating agents such as POCl3.

- The presence of trifluoromethyl groups enhances the electrophilicity of the carbonyl carbons, promoting ring closure.

- Chlorination of the acetyl group to form the 1-chloroethyl substituent is achieved concomitantly or prior to cyclization.

- Reaction temperature and time are critical to ensure complete conversion without decomposition.

- The workup involving aqueous bicarbonate neutralizes residual acid and removes inorganic byproducts.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine | POCl3, 1,2-dichloroethane, 80–85 °C, 20–24 h | 90.2 | High purity, scalable, well-documented |

| 2 | Acylhydrazides with trifluoromethyl substituent | POCl3 or trichlorophosphate, reflux in acetonitrile | Moderate to high | Chlorination and cyclization combined |

| 3 | Acylhydrazones | TCCA or NCS with base (DBU), ambient temp | Variable | Mild conditions, short reaction times |

Research Findings and Practical Notes

- The method involving POCl3 and 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine is the most efficient and reproducible for preparing this compound, offering high yields and purity suitable for further applications.

- Alternative oxidative cyclization methods provide milder conditions but may require optimization for this specific substitution pattern.

- The choice of solvent and temperature is crucial to control the reaction rate and product stability.

- The purification typically involves standard aqueous workup and organic extraction, followed by concentration and possibly chromatographic purification for higher purity.

Chemical Reactions Analysis

2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, forming more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is as an intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used for treating Type 2 diabetes. The compound's structure allows it to participate in reactions that yield biologically active molecules .

Case Study: DPP-IV Inhibitors

- Synthesis Process : The compound can be reacted with ethylenediamines to produce amidine intermediates that undergo cyclization to form DPP-IV inhibitors. This process highlights its utility as a versatile building block in drug development .

- Impact : The successful synthesis of these inhibitors has significant implications for diabetes management, showcasing the compound's importance in pharmaceutical research.

Material Science

In addition to medicinal applications, this compound has potential uses in material science due to its unique chemical structure.

Properties for Material Development

- Fluorinated Compounds : The trifluoromethyl group enhances the compound's stability and hydrophobicity, making it suitable for developing advanced materials such as coatings and polymers that require resistance to solvents and environmental degradation .

- Potential Applications : Research is ongoing into its use in creating high-performance materials for electronics and protective coatings.

Agrochemical Applications

The compound may also find applications in agrochemicals as a potential pesticide or herbicide precursor due to its biological activity against certain pests and diseases. Its reactivity allows for modifications that can enhance efficacy against target organisms while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound’s closest analogs differ in substituents at positions 2 and 5 of the oxadiazole ring. Key examples include:

Key Observations :

- Trifluoromethyl Group : Compounds with a trifluoromethyl group at position 5 (e.g., the target compound and 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole) exhibit enhanced antibacterial and antifungal activities due to increased electron-withdrawing effects and metabolic stability .

- Chloroethyl vs.

- Halogenated Phenyl Rings : Analogs with halogenated phenyl groups (e.g., 3,4-dichlorophenyl or 4-fluorophenyl) show improved hydrophobic interactions in biological systems, enhancing anticancer and pesticidal activities .

Anticancer Activity

- 4-Chlorophenyl Derivatives : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated 98.74% growth inhibition (GP) against CNS cancer (SF-295) at 10⁻⁵ M . The chloroethyl analog may exhibit differing potency due to reduced aromaticity and altered steric effects.

- Trifluoromethyl Derivatives : The trifluoromethyl group in the target compound could enhance DNA intercalation or enzyme inhibition, similar to its role in cyclotransferase inhibitors .

Antimicrobial Activity

- Trifluoromethyl-Indol Hybrid : 2-(1H-Indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole showed the highest antibacterial activity in its series, suggesting the trifluoromethyl group’s critical role . The target compound’s chloroethyl group might reduce activity compared to indolyl derivatives but improve stability.

Pesticidal Activity

- Sulfone Derivatives : Sulfone-containing oxadiazoles (e.g., 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole) achieved EC₅₀ values as low as 0.17 µg/mL against Xanthomonas species . The trifluoromethyl group in the target compound may offer comparable or superior bioactivity due to stronger electron-withdrawing effects.

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., 4-nitrophenyl or 3,4-dichlorophenyl) exhibit higher melting points (94–114°C) due to stronger intermolecular interactions . The target compound’s chloroethyl group likely reduces melting point, enhancing solubility.

- Synthetic Yields : Derivatives with simple alkyl substituents (e.g., allylthio) show higher yields (78–83%) compared to complex sulfone or nitrophenyl analogs (27–81%) .

Q & A

Q. What are the optimal synthetic routes for 2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

Answer: Synthesis typically involves heterocyclic condensation reactions. For example:

- Stepwise synthesis : Start with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate to form intermediates, followed by cyclization with chlorinating agents .

- Catalytic optimization : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) under 70–80°C for 1 hour to improve regioselectivity and yield .

- Purification : Recrystallize in water/ethanol mixtures to achieve >90% purity .

Key considerations : Monitor reaction progress via TLC, and adjust stoichiometry of chlorinating agents to avoid over-halogenation.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Answer:

Q. What are the primary challenges in characterizing thermally unstable oxadiazole derivatives?

Answer:

- Degradation : Oxadiazoles with electron-withdrawing groups (e.g., CF₃) may decompose above 150°C. Use low-temperature DSC/TGA for stability analysis .

- Hygroscopicity : Chloroethyl groups can hydrolyze; store compounds under inert gas (N₂/Ar) and use anhydrous solvents during synthesis .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?

Answer:

- Target selection : Dock against enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) due to structural similarity to fungicidal oxadiazoles .

- Key interactions : The trifluoromethyl group may form hydrophobic interactions, while the oxadiazole ring engages in π-π stacking. Compare binding energies with lead compounds (e.g., penthiopyrad) to prioritize synthesis .

Q. How to resolve contradictions in spectral data for structurally similar oxadiazoles?

Answer:

- Case study : If ¹H NMR shows unexpected splitting for chloroethyl protons, consider:

Q. What strategies improve fungicidal activity against Sclerotinia sclerotiorum?

Answer:

- SAR insights :

- Substituent effects : Replace chloroethyl with bromobenzylthio groups to enhance lipophilicity (logP >3.5 improves membrane penetration) .

- Bioassay protocol : Test at 50 μg/mL in vitro; measure mycelial growth inhibition (%) after 72 hours .

- Synergistic additives : Combine with adjuvants like polyoxyethylene sorbitan monolaurate to boost efficacy by 20–30% .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.